(2R)-but-3-en-2-ol
Overview
Description
(2R)-but-3-en-2-ol is an organic compound with the molecular formula C4H8O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is an alcohol with a double bond between the third and fourth carbon atoms, and a hydroxyl group attached to the second carbon atom. Its structure can be represented as CH2=CH-CH(OH)-CH3. The (2R) designation indicates the specific spatial arrangement of the atoms around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-but-3-en-2-ol can be synthesized through various methods. One common approach involves the reduction of (2R)-but-3-en-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an aprotic solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, this compound can be produced via catalytic hydrogenation of (2R)-but-3-en-2-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol or methanol at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions
(2R)-but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (2R)-but-3-en-2-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form (2R)-butan-2-ol using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form (2R)-but-3-en-2-chloride.
Common Reagents and Conditions
Oxidation: PCC or CrO3 in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst in ethanol or methanol at elevated temperatures and pressures.
Substitution: SOCl2 in the presence of a base like pyridine at room temperature.
Major Products
Oxidation: (2R)-but-3-en-2-one
Reduction: (2R)-butan-2-ol
Substitution: (2R)-but-3-en-2-chloride
Scientific Research Applications
(2R)-but-3-en-2-ol has various applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective reactions.
Biology: It serves as a precursor in the biosynthesis of natural products and pharmaceuticals. Its role in metabolic pathways is of interest in biochemical studies.
Medicine: this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors.
Industry: It is employed in the production of fragrances, flavors, and other fine chemicals. Its reactivity and chiral properties make it useful in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of (2R)-but-3-en-2-ol depends on its specific application. In biochemical pathways, it may act as a substrate for enzymes, participating in oxidation-reduction reactions. Its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond can undergo addition reactions, altering the compound’s structure and function.
Comparison with Similar Compounds
Similar Compounds
(2S)-but-3-en-2-ol: The enantiomer of (2R)-but-3-en-2-ol, with the opposite spatial arrangement around the chiral center.
(2R)-butan-2-ol: A similar compound with a saturated carbon chain, lacking the double bond.
(2R)-but-3-en-2-one: A related compound with a carbonyl group instead of a hydroxyl group.
Uniqueness
This compound is unique due to its combination of a chiral center and a double bond. This structural feature allows it to participate in a wide range of chemical reactions and makes it valuable in asymmetric synthesis. Its ability to form hydrogen bonds and undergo addition reactions distinguishes it from other similar compounds.
Properties
IUPAC Name |
(2R)-but-3-en-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-4(2)5/h3-5H,1H2,2H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKUWVMRNQOOSAT-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
72.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33447-72-2 | |
Record name | (2R)-but-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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